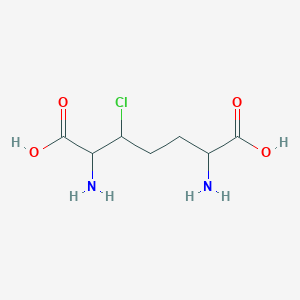
3-Chlorodiaminopimelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chlorodiaminopimelic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H13ClN2O4 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Pimelic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis De Reacciones Químicas
Inhibition of DAP Epimerase
One of the primary reactions involving 3-chloro-DAP is its inhibition of DAP epimerase, an enzyme critical for the conversion of meso-DAP into its isomers. The inhibition mechanism is characterized by:
-
Tight-binding Transition State Analog : 3-chloro-DAP acts as a transition state analog that binds tightly to the active site of DAP epimerase, leading to a significant reduction in enzyme activity (Ki = 200 nM) .
Growth Inhibition in Escherichia coli
Research has demonstrated that 3-chloro-DAP inhibits the growth of Escherichia coli by interfering with DAP metabolism:
-
E. coli Mutants : The compound was tested on various E. coli mutants, showing that growth inhibition occurred earlier in DAP auxotrophs compared to other strains .
-
Reversal by DAP : The inhibitory effects could be reversed by supplementing with meso-DAP, indicating that the mechanism of action involves competition at the enzymatic level.
Reaction Pathways
The elimination reaction catalyzed by DAP epimerase leads to the formation of Al-piperidine-2,6-dicarboxylic acid as a product. This pathway highlights how 3-chloro-DAP undergoes transformation within bacterial cells:
-
Elimination Mechanism : The elimination of HCl from 3-chloro-DAP results in a series of reactions that ultimately yield intermediates involved in lysine biosynthesis .
Kinetic Parameters and Biological Activity
The kinetic parameters associated with the interaction between 3-chloro-DAP and DAP epimerase reveal important insights into its potency as an inhibitor:
| Parameter | Value |
|---|---|
| Inhibition Constant (Ki) | 200 nM |
| Maximum Velocity (Vmax) | Low |
| Turnover Rate | Slow |
These values indicate that while 3-chloro-DAP is a potent inhibitor, it is also a poor substrate for the enzyme, resulting in prolonged inhibition during bacterial growth phases .
Propiedades
Número CAS |
114831-14-0 |
|---|---|
Fórmula molecular |
C7H13ClN2O4 |
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
2,6-diamino-3-chloroheptanedioic acid |
InChI |
InChI=1S/C7H13ClN2O4/c8-3(5(10)7(13)14)1-2-4(9)6(11)12/h3-5H,1-2,9-10H2,(H,11,12)(H,13,14) |
Clave InChI |
UZCHFKQDEKHHGI-UHFFFAOYSA-N |
SMILES |
C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |
SMILES canónico |
C(CC(C(=O)O)N)C(C(C(=O)O)N)Cl |
Sinónimos |
3-CDPA 3-chlorodiaminopimelic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















